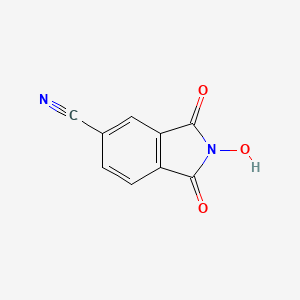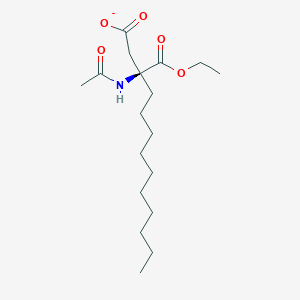
(3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate is an organic compound with a complex structure that includes an acetamido group, an ethoxycarbonyl group, and a tridecanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate typically involves the esterification of tridecanoic acid with ethanol in the presence of an acid catalyst, followed by the introduction of the acetamido group through an amidation reaction. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Organic solvents like dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Tridecanoic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted tridecanoates depending on the nucleophile used.
Scientific Research Applications
(3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with cell surface receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Acetamido-3-(methoxycarbonyl)tridecanoate
- (3S)-3-Acetamido-3-(propoxycarbonyl)tridecanoate
- (3S)-3-Acetamido-3-(butoxycarbonyl)tridecanoate
Uniqueness
(3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C18H32NO5- |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(3S)-3-acetamido-3-ethoxycarbonyltridecanoate |
InChI |
InChI=1S/C18H33NO5/c1-4-6-7-8-9-10-11-12-13-18(14-16(21)22,19-15(3)20)17(23)24-5-2/h4-14H2,1-3H3,(H,19,20)(H,21,22)/p-1/t18-/m0/s1 |
InChI Key |
UEXRMBMSFIXVLR-SFHVURJKSA-M |
Isomeric SMILES |
CCCCCCCCCC[C@](CC(=O)[O-])(C(=O)OCC)NC(=O)C |
Canonical SMILES |
CCCCCCCCCCC(CC(=O)[O-])(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12607067.png)

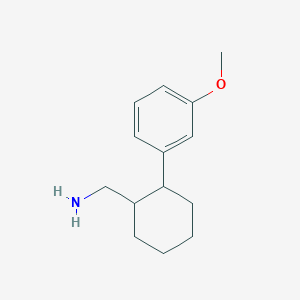
![4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one](/img/structure/B12607091.png)

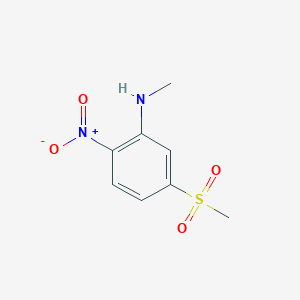
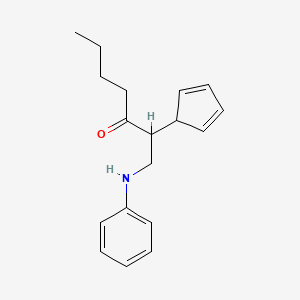

![6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607114.png)
![7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12607119.png)
![6-[(2,5-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12607125.png)

